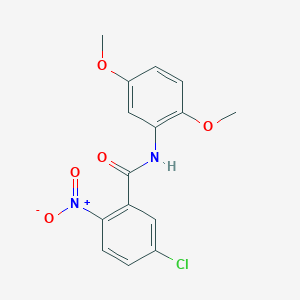
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide involves the inhibition of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have shown that 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In neurodegenerative disorders, 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments include its potent anticancer activity, its ability to inhibit acetylcholinesterase, and its potential application in the treatment of various diseases. However, the limitations of using 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide. One direction is to investigate the potential use of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another direction is to investigate the potential use of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies could focus on improving the solubility and bioavailability of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide to enhance its therapeutic potential.
Conclusion
In conclusion, 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been synthesized using various methods, and its mechanism of action has been studied extensively. Studies have shown that 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has potent anticancer activity and can inhibit acetylcholinesterase activity, making it a promising candidate for cancer therapy and the treatment of neurodegenerative disorders. However, further research is needed to fully understand the potential applications of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide and to optimize its therapeutic potential.
Synthesis Methods
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 5-chloro-2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 5-chloro-2-nitrobenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent. The purity of the synthesized compound can be confirmed using various techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Scientific Research Applications
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to inhibit acetylcholinesterase activity, which could be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)11-7-9(16)3-5-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZPMJDSQOBEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
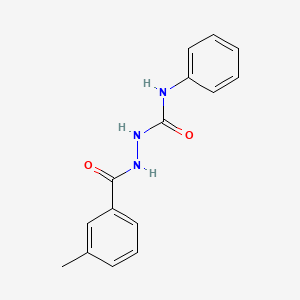
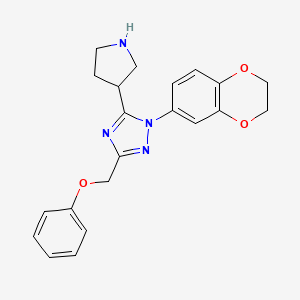
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
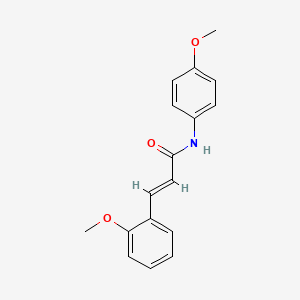
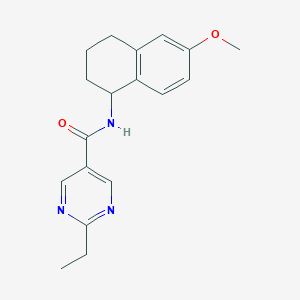
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)